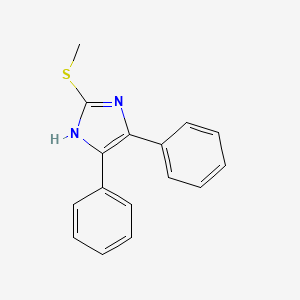

2-(methylthio)-4,5-diphenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylthio)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methylthio group at the 2-position and phenyl groups at the 4 and 5 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptoimidazole with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Table 1: Physicochemical properties of select 2-(substituted-benzylthio)-4,5-diphenyl-1H-imidazoles

| Compound | R Group | Molecular Formula | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 2g | 4-CH₃ | C₂₃H₂₀N₂S | 81 | 164 |

| 2f | 4-F | C₂₂H₁₇FN₂S | 88 | 160 |

| 2e | 2,4-Cl | C₂₂H₁₆Cl₂N₂S | 76 | 178 |

Key synthetic steps:

-

Thiol activation : Reaction of 1 with benzyl bromides in ethanol under reflux.

-

Purification : Column chromatography (cyclohexane/ethyl acetate) yields products in 71–88% .

Reactivity with Chloromethylbenzimidazoles

The sulfur atom in 1 participates in nucleophilic substitution with 2-(chloromethyl)-1H-benzimidazoles (5a-e) to form bis-heterocyclic compounds (6a-e ) .

Example Reaction :

1 + 5a→6a (2-[(1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole)

Key Spectroscopic Data for 6a :

-

¹H NMR (DMSO-d₆) : δ 12.92 (s, NH), 7.54–7.18 (m, Ar-H), 4.62 (s, SCH₂).

-

HRMS : m/z 383.1330 [M + H]⁺.

Coordination Chemistry with Gold Complexes

While not directly studied for 2-(methylthio) derivatives, 4,5-diphenylimidazole ligands form stable gold(I/III) complexes. For example:

-

Chlorido[1,3-diethyl-4,5-diphenyl-1H-imidazol-2-ylidene]gold(I) (5) : Synthesized via reaction of imidazolium salts with AuCl(SMe₂) and LiCl .

-

Stability : These complexes react with glutathione (GSH) to form adducts (e.g., 12 ), critical for anticancer activity .

Antibacterial Activity of Related Compounds

Derivatives like 2g (4-CH₃-substituted) show moderate antibacterial activity, though specific data for 2-(methylthio) analogs are unavailable .

Hypothetical Reactivity of 2-(Methylthio)-4,5-diphenyl-1H-imidazole

Based on structural analogs, potential reactions include:

-

Oxidation : Conversion of the thioether (-SMe) to sulfoxide or sulfone.

-

Alkylation : Further substitution at sulfur using alkyl halides.

-

Metal Coordination : Formation of Au(I)/Au(III) or other transition-metal complexes.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis Methods:

The synthesis of 2-(methylthio)-4,5-diphenyl-1H-imidazole typically involves multistep reactions, including cyclization of appropriate precursors. The methods may include:

- Cyclocondensation: Combining benzaldehyde derivatives with substituted thioureas under acidic conditions.

- Multicomponent Reactions: Utilizing various reagents to form the imidazole ring in a single step.

Chemical Properties:

The compound can undergo several reactions, including:

- Oxidation: The methylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: Reduction with lithium aluminum hydride yields reduced derivatives.

- Substitution Reactions: Electrophiles can react with the compound to form various substituted derivatives.

This compound exhibits a broad spectrum of biological activities, making it a valuable candidate in medicinal chemistry.

Antimicrobial Activity:

Research indicates that this compound has potent antimicrobial properties. For example, studies have demonstrated its effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli, with results summarized in the following table:

| Compound | Microorganism | Method Used | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | Disk diffusion method | TBD |

| This compound | B. subtilis | Disk diffusion method | TBD |

| Reference Drug | Norfloxacin | Disk diffusion method | 20 |

Anticancer Potential:

The compound has shown promise as an anticancer agent. In vitro studies have evaluated its cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer). The following table summarizes the cytotoxicity findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | TBD |

| This compound | MCF-7 | TBD |

| Other Analogues | HT-29 | 10.5 |

| Other Analogues | MCF-7 | 15.3 |

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular signaling pathways, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with metal ions and other biomolecules is believed to play a crucial role.

Comparación Con Compuestos Similares

2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the methylthio group, which may affect its reactivity and biological activity.

2-(Methylthio)-4,5-dimethyl-1H-imidazole: Substituted with methyl groups instead of phenyl groups, leading to different chemical and physical properties.

2-(Methylthio)-4,5-diphenyl-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring, resulting in different reactivity and applications.

Uniqueness: 2-(Methylthio)-4,5-diphenyl-1H-imidazole is unique due to the presence of both the methylthio group and phenyl groups, which confer specific chemical reactivity and biological activity

Actividad Biológica

2-(Methylthio)-4,5-diphenyl-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been employed to synthesize imidazole derivatives, including multicomponent reactions and cyclocondensation techniques. The structural characterization is often confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. Specifically, derivatives were evaluated using MTT assays, demonstrating that certain compounds exhibit greater activity against HT-29 cells compared to MCF-7 cells .

Table 1: Cytotoxicity of Imidazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | TBD |

| This compound | MCF-7 | TBD |

| Other Analogues | HT-29 | 10.5 |

| Other Analogues | MCF-7 | 15.3 |

Note: TBD = To Be Determined based on specific experimental results

Antibacterial Activity

The antibacterial properties of imidazole derivatives are well-documented. In vitro studies have indicated that some compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, specific derivatives have shown Minimum Inhibitory Concentration (MIC) values lower than standard antibiotics like ciprofloxacin against Staphylococcus aureus .

Table 2: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacteria Type | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| This compound | Escherichia coli | TBD |

| Ciprofloxacin | Staphylococcus aureus | 8 |

Note: TBD = To Be Determined based on specific experimental results

The biological activities of imidazole derivatives can be attributed to their ability to interact with various biological targets. For instance:

- Anticancer Mechanism : Imidazoles may induce apoptosis in cancer cells through the activation of caspases and disruption of microtubule dynamics . They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase.

- Antibacterial Mechanism : The antibacterial effect is often linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways . The presence of the imidazole ring enhances binding affinity to bacterial enzymes.

Case Studies

Several studies have focused on the biological evaluation of related imidazole compounds:

- Cytotoxicity in Cancer Models : A study demonstrated that certain imidazole derivatives caused significant DNA fragmentation in HT-29 cells, indicating effective induction of apoptosis .

- Antimicrobial Screening : Another investigation reported that compounds derived from 4,5-diphenylimidazoles displayed varying levels of antibacterial activity against resistant strains, highlighting their potential as new antimicrobial agents .

Propiedades

IUPAC Name |

2-methylsulfanyl-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCCFMGPGRPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.